8-Acetamidoquinoline-5-sulfonic acid

Description

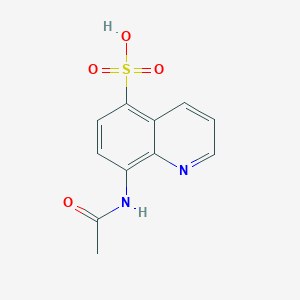

Structure

2D Structure

3D Structure

Properties

CAS No. |

88606-45-5 |

|---|---|

Molecular Formula |

C11H10N2O4S |

Molecular Weight |

266.28 g/mol |

IUPAC Name |

8-acetamidoquinoline-5-sulfonic acid |

InChI |

InChI=1S/C11H10N2O4S/c1-7(14)13-9-4-5-10(18(15,16)17)8-3-2-6-12-11(8)9/h2-6H,1H3,(H,13,14)(H,15,16,17) |

InChI Key |

ICCQYMCKQYBRET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 8 Acetamidoquinoline 5 Sulfonic Acid

Mechanistic Investigations of Functional Group Transformations

The reactivity of 8-Acetamidoquinoline-5-sulfonic acid is characterized by the specific reactions associated with each of its functional groups.

The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons, rendering it basic and nucleophilic. quimicaorganica.org This allows for a range of reactions to occur at this site.

Protonation: As a weak base (pKa of quinoline is approximately 4.9), the nitrogen atom can be protonated by strong acids to form a quinolinium salt. tutorsglobe.comquimicaorganica.org This protonation deactivates the ring system towards electrophilic attack.

Alkylation and Acylation: The lone pair of electrons on the nitrogen can attack alkyl or acyl halides, leading to the formation of N-alkyl or N-acyl quinolinium salts, respectively. quimicaorganica.orgorientjchem.orgnumberanalytics.com These reactions typically proceed via an SN2 mechanism.

N-Oxide Formation: Treatment with peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), results in the oxidation of the quinoline nitrogen to form the corresponding N-oxide. quimicaorganica.orgresearchgate.net The formation of the N-oxide can alter the regioselectivity of subsequent substitution reactions. researchgate.net For instance, N-oxidation can facilitate nucleophilic substitution at the C2 and C4 positions and electrophilic substitution at the C4 position. quimicaorganica.orgresearchgate.net

The acetamido group (-NHCOCH₃) is an amide functionality that can undergo hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the acetamido group can be hydrolyzed to yield 8-aminoquinoline-5-sulfonic acid and acetic acid. youtube.comlibretexts.orgallen.in The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. patsnap.com

Base-Catalyzed Hydrolysis: Under strong basic conditions, such as heating with aqueous sodium hydroxide (B78521), the acetamido group can also be cleaved to produce 8-aminoquinoline-5-sulfonic acid and an acetate (B1210297) salt. youtube.comlibretexts.orgallen.in This reaction proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. allen.inpatsnap.com

A summary of the hydrolysis reactions of the acetamido group is presented in the table below.

| Reaction Condition | Reagents | Products |

| Acidic Hydrolysis | Dilute HCl, Heat | 8-aminoquinoline-5-sulfonic acid, Acetic acid, Ammonium chloride |

| Alkaline Hydrolysis | Dilute NaOH, Heat | Sodium salt of 8-aminoquinoline-5-sulfonic acid, Sodium acetate, Ammonia (B1221849) |

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group and is also a good leaving group under certain conditions.

Desulfonation: The sulfonic acid group can be removed from the aromatic ring by heating with dilute aqueous acid. numberanalytics.comwikipedia.orgwikipedia.org This is a reversible electrophilic aromatic substitution reaction where a proton acts as the electrophile. masterorganicchemistry.comyoutube.com The equilibrium can be shifted towards the desulfonated product by using a large excess of water. youtube.com This reaction would yield 8-acetamidoquinoline.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the position of attack being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. tutorsglobe.compharmaguideline.com Electrophilic substitution typically occurs on the benzene ring portion of the quinoline system, favoring positions 5 and 8. tutorsglobe.compharmaguideline.comquimicaorganica.orgyoutube.com In this compound, the 5 and 8 positions are already substituted. The acetamido group at position 8 is an activating, ortho-, para-directing group, while the sulfonic acid group at position 5 is a deactivating, meta-directing group. numberanalytics.com Therefore, further electrophilic substitution would likely be directed to the 6 and 7 positions, with the outcome depending on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions. youtube.comquimicaorganica.orgresearchgate.net The presence of a good leaving group at these positions facilitates the reaction. For this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely without activation, such as N-oxidation.

Oxidation-Reduction Pathways

The quinoline ring system can undergo both oxidation and reduction reactions, although it is relatively stable.

Oxidation: The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under vigorous conditions with strong oxidizing agents like potassium permanganate, the benzene ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). orientjchem.orgwikipedia.org The pyridine ring is more resistant to oxidation. pharmaguideline.com

Reduction: The pyridine ring of the quinoline nucleus is more readily reduced than the benzene ring. pharmaguideline.com Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) can selectively reduce the pyridine ring to give a 1,2,3,4-tetrahydroquinoline (B108954) derivative. wikipedia.orgtandfonline.comiust.ac.ir More recent methods have employed photochemical approaches for the reduction of quinolines. acs.orgnih.gov

Photochemical and Thermal Degradation Mechanisms

Information specifically on the photochemical and thermal degradation of this compound is limited. However, general principles can be applied.

Photochemical Degradation: Quinolines are known to undergo photochemical reactions, including reduction. acs.orgnih.gov The presence of the sulfonic acid and acetamido groups may influence the photochemical stability and the degradation pathways. The sulfonic acid group, being water-soluble, could lead to different degradation products in aqueous environments upon exposure to UV light.

Thermal Degradation: At high temperatures, the molecule would likely undergo decomposition. The sulfonic acid group can be thermally removed as sulfur dioxide. The acetamido group may also undergo thermal decomposition. The ultimate products of thermal degradation would depend on the specific conditions, such as the presence of oxygen.

Coordination Chemistry of 8 Acetamidoquinoline 5 Sulfonic Acid

Ligand Properties and Coordination Modes

The coordination behavior of 8-acetamidoquinoline-5-sulfonic acid is dictated by the presence of multiple potential donor atoms and the electronic and steric effects of its constituent groups.

Donor Atoms and Chelation Capabilities

This compound typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated N-acetylamido group. This forms a stable five-membered chelate ring, a common feature for 8-substituted quinoline derivatives. The formation of this chelate ring is a primary driving force for complexation.

While the sulfonate group's oxygen atoms have the potential to act as donor sites, they are generally considered weak donors and are less likely to be involved in direct coordination to a single metal center, especially in the presence of the stronger quinoline nitrogen and acetamido oxygen donors. However, the sulfonate group can play a role in bridging between metal centers in the formation of polymeric structures.

Influence of the Acetamido and Sulfonate Groups on Ligand Behavior

The acetamido and sulfonate groups significantly modify the ligand's properties compared to a simple 8-aminoquinoline. The acetamido group, with its carbonyl oxygen, provides a key coordination site. Its electron-withdrawing nature can influence the basicity of the quinoline nitrogen, thereby affecting the stability of the resulting metal complexes.

Synthesis of Metal Complexes Involving this compound

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often water or an alcohol/water mixture, with the pH adjusted to facilitate deprotonation of the acetamido group.

Complexation with Transition Metal Ions

This compound forms stable complexes with a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Fe(II)/Fe(III). Research on analogous 8-hydroxyquinoline-5-sulfonic acid has shown the formation of complexes with Cu2+ and Fe3+. nih.govmdpi.com The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), leading to octahedral or square planar geometries depending on the metal ion and coordination of solvent molecules. scirp.orgscirp.org

For instance, with divalent transition metals (M²⁺), the general reaction can be represented as:

M²⁺ + 2(C₁₁H₁₀N₂O₄S) → [M(C₁₁H₉N₂O₄S)₂] + 2H⁺

The stability of these complexes is influenced by the nature of the metal ion, following trends such as the Irving-Williams series. While specific stability constants for this compound are not extensively documented in readily available literature, data from similar quinoline-based ligands provide insight into the expected trends. iaea.orgwordpress.comresearchgate.netscispace.com

Interactive Data Table: General Properties of Transition Metal Complexes with Quinoline Derivatives

| Metal Ion | Typical Coordination Geometry | Stoichiometry (Metal:Ligand) |

| Cu(II) | Square Planar / Distorted Octahedral | 1:2 |

| Ni(II) | Octahedral | 1:2 |

| Co(II) | Octahedral | 1:2 |

| Fe(III) | Octahedral | 1:3 |

Note: This table is illustrative and based on trends observed with similar quinoline-based ligands.

Complexation with Lanthanide and Actinide Ions

The coordination chemistry of this compound with f-block elements is an area of growing interest. mdpi.commdpi.com Lanthanide ions, with their larger ionic radii and preference for higher coordination numbers (typically 8 or 9), can form complexes with three ligands, [Ln(C₁₁H₉N₂O₄S)₃], where Ln represents a lanthanide ion. These complexes are often studied for their potential luminescent properties, as the quinoline moiety can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Similarly, actinide ions can form complexes with this ligand, although research in this area is less common. researchgate.nete-bookshelf.de The interactions are primarily electrostatic, and the sulfonate group's ability to increase aqueous solubility is advantageous for studying the coordination chemistry of these elements in solution.

Formation of Supramolecular Assemblies and Metal-Organic Frameworks

The bifunctional nature of this compound, with its chelating site and the outwardly directed sulfonate group, makes it a candidate for the construction of more complex architectures. The sulfonate group can act as a hydrogen bond acceptor, linking coordinated units into one-, two-, or three-dimensional supramolecular networks.

Furthermore, it can potentially act as a bridging ligand between metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). In such structures, the quinoline-acetamido part would chelate to one metal center, while the sulfonate group coordinates to an adjacent one. This can result in materials with porous structures and potential applications in catalysis, gas storage, or separation.

Research on the Remains Limited

Despite extensive searches of scientific literature, detailed research on the coordination chemistry of the specific compound This compound is not publicly available. As a result, a comprehensive article detailing the structural characterization, electronic and magnetic properties, and catalytic applications of its metal complexes cannot be generated at this time.

The field of coordination chemistry extensively studies ligands derived from quinoline, with a particular focus on 8-hydroxyquinoline (B1678124) and its derivatives. These compounds are well-known for their ability to form stable complexes with a wide range of metal ions, leading to applications in areas such as catalysis, materials science, and analytical chemistry.

However, the introduction of an acetamido group at the 8-position and a sulfonic acid group at the 5-position of the quinoline ring, as in this compound, creates a unique ligand with potentially different coordination behavior compared to its more studied hydroxy analogue. The electronic and steric effects of the acetamido group, combined with the coordinating and solubilizing properties of the sulfonic acid group, would likely result in metal complexes with distinct structural, electronic, and magnetic characteristics.

Unfortunately, without published experimental or theoretical studies on the metal complexes of this compound, any discussion on the following key aspects would be purely speculative:

Catalytic Applications of this compound Metal Complexes:Information on the use of these specific complexes in catalyzing chemical reactions is not present in the available literature.

It is important to note that while research exists for other substituted quinoline-5-sulfonic acid derivatives, this information cannot be extrapolated to accurately describe the properties and behavior of complexes formed with this compound. The specific nature of the substituent at the 8-position plays a crucial role in determining the coordination environment and subsequent properties of the resulting metal complexes.

Further research and publication in this specific area are required to provide the necessary data to construct a scientifically accurate and detailed article as requested.

Spectroscopic Characterization Methods for 8 Acetamidoquinoline 5 Sulfonic Acid and Its Derivatives

X-ray Photoelectron Spectroscopy (XPS) and Elemental MicroanalysisNo data from XPS, which would provide information on the elemental composition and chemical states, or from elemental microanalysis has been published for this compound.

Until research is conducted and published on the synthesis and characterization of 8-acetamidoquinoline-5-sulfonic acid, a detailed and accurate scientific article on its spectroscopic properties cannot be constructed.

Theoretical and Computational Studies of 8 Acetamidoquinoline 5 Sulfonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 8-Acetamidoquinoline-5-sulfonic acid, DFT studies would be used to optimize the molecular geometry, revealing key bond lengths, bond angles, and dihedral angles.

From the optimized structure, a variety of electronic properties could be determined:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and polarizability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule would interact with other reagents.

While extensive DFT calculations have been performed for the analogous 8-hydroxyquinoline-5-sulfonic acid to determine its acid dissociation constants (pKa) and photophysical behavior, specific published data for the acetamido derivative are absent. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in different environments, such as in aqueous solution. An MD simulation for this compound would model the interactions between the solute molecule and surrounding solvent molecules (typically water) over time.

This approach would yield insights into:

Conformational Flexibility: MD simulations can explore the rotational freedom around single bonds, such as the bond connecting the acetamido group to the quinoline (B57606) ring, to identify the most stable conformations in solution.

Solvation and Hydration: Analysis of the simulation trajectory, through tools like the Radial Distribution Function (RDF), would reveal the structure of the hydration shell around the molecule. This is particularly important for understanding the interaction of the polar sulfonic acid and acetamido groups with water, which governs the compound's solubility.

Studies on 8-hydroxyquinoline-5-sulfonic acid have utilized MD simulations to investigate its autoxidation and hydrolysis mechanisms, but similar computational research on the 8-acetamido variant is not found in the literature. uns.ac.rs

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are frequently used to predict and help interpret experimental spectra. For this compound, these calculations would include:

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in experimental spectra to specific molecular motions (e.g., C=O stretching, S-O stretching, N-H bending).

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. These calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*).

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for confirming the molecular structure.

Although spectroscopic analysis of 8-hydroxyquinoline-5-sulfonic acid has been supported by DFT calculations, no such predictive studies for this compound have been published. dntb.gov.uaresearchgate.net

Ligand-Metal Interaction Modeling and Complex Stability Studies

The quinoline scaffold, particularly with nitrogen and a substituent at the 8-position, is an excellent chelating agent for metal ions. Computational modeling is essential for understanding these interactions. For this compound, modeling would involve:

Geometry of Metal Complexes: DFT could be used to determine the three-dimensional structure of complexes formed with various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺). This would reveal the coordination geometry (e.g., octahedral, tetrahedral) and the specific atoms involved in bonding.

Binding Energy and Stability: The strength of the ligand-metal interaction can be quantified by calculating the binding energy. These calculations help in predicting the thermodynamic stability of the complexes.

Numerous theoretical and experimental studies have focused on the complexation of 8-hydroxyquinoline-5-sulfonic acid with a wide array of metal ions, confirming the formation of stable complexes. uc.ptuci.edumdpi.com However, specific computational models and stability data for metal complexes of this compound are not documented in the available literature.

Reaction Pathway Analysis and Transition State Identification

Theoretical chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface. For a compound like this compound, this could involve studying its synthesis, degradation, or participation in further chemical transformations.

Transition State Search: Algorithms are used to locate the transition state (the highest energy point) along a reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Mechanism Elucidation: By identifying reactants, products, intermediates, and transition states, a complete reaction mechanism can be proposed.

While the phototautomerization reaction of 8-hydroxyquinoline-5-sulfonic acid has been investigated using TD-DFT to understand its fluorescence properties, no reaction pathway analyses for this compound are currently published. nih.gov

Derivatization and Functionalization of 8 Acetamidoquinoline 5 Sulfonic Acid

Modifications of the Acetamido Moiety

The acetamido group (–NHCOCH₃) at the 8-position of the quinoline (B57606) ring serves as a primary site for chemical alteration. One of the most fundamental transformations is its hydrolysis to the corresponding primary amine, 8-aminoquinoline-5-sulfonic acid. This reaction is typically achieved under acidic or basic conditions, with the choice of catalyst and reaction conditions influencing the reaction rate and yield. The resulting amino group is a versatile handle for a variety of subsequent derivatization reactions.

For instance, the primary amine can be acylated with different acyl chlorides or anhydrides to introduce a range of acyl groups, thereby modifying the lipophilicity and steric bulk of the molecule. Furthermore, the amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, at the 8-position.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | Acid or Base | 8-Aminoquinoline-5-sulfonic acid |

| Acylation | Acyl chlorides/anhydrides | N-Acyl-8-aminoquinoline-5-sulfonic acid derivatives |

| Diazotization | NaNO₂, HCl | 8-Diazoquinolinium-5-sulfonate |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | 8-Halo/Cyano-quinoline-5-sulfonic acid |

Substitution and Functionalization of the Quinoline Ring System

The quinoline ring of 8-acetamidoquinoline-5-sulfonic acid is an aromatic system that can undergo electrophilic substitution reactions. The directing effects of the existing substituents, namely the acetamido group and the sulfonic acid group, play a crucial role in determining the position of incoming electrophiles. The acetamido group is an activating, ortho-, para-directing group, while the sulfonic acid group is a deactivating, meta-directing group. The interplay of these electronic effects governs the regioselectivity of substitution reactions.

Common electrophilic substitution reactions that can be performed on the quinoline ring include halogenation (chlorination, bromination), nitration, and sulfonation. For instance, halogenation can introduce halogen atoms at specific positions on the ring, which can subsequently serve as handles for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. Nitration introduces a nitro group, which can be reduced to an amino group, providing another site for further functionalization.

| Reaction | Reagents | Typical Position of Substitution |

| Halogenation | X₂ (e.g., Cl₂, Br₂), Lewis Acid | Positions ortho/para to the acetamido group |

| Nitration | HNO₃, H₂SO₄ | Positions meta to the sulfonic acid group |

| Sulfonation | SO₃, H₂SO₄ | Positions meta to the sulfonic acid group |

Transformations of the Sulfonic Acid Group

The sulfonic acid group (–SO₃H) at the 5-position is a strongly acidic and highly polar functional group that can be converted into a variety of other functionalities. A key transformation is its conversion to the corresponding sulfonyl chloride (–SO₂Cl) by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 8-acetamidoquinoline-5-sulfonyl chloride is a highly reactive intermediate.

This sulfonyl chloride can readily react with a wide range of nucleophiles, including amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and other derivatives, respectively. The synthesis of sulfonamides is of particular interest due to the prevalence of this functional group in medicinal chemistry. The properties of the resulting sulfonamide can be fine-tuned by varying the amine component.

| Starting Material | Reagents | Product |

| This compound | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 8-Acetamidoquinoline-5-sulfonyl chloride |

| 8-Acetamidoquinoline-5-sulfonyl chloride | Primary or secondary amines (R¹R²NH) | 8-Acetamidoquinoline-5-sulfonamides (8-NHCOCH₃-C₉H₅N-5-SO₂NR¹R²) |

| 8-Acetamidoquinoline-5-sulfonyl chloride | Alcohols/Phenols (R'OH) | 8-Acetamidoquinoline-5-sulfonate esters (8-NHCOCH₃-C₉H₅N-5-SO₂OR') |

Synthesis of Conjugates and Hybrid Materials

The functional handles introduced through the derivatization of the acetamido, quinoline, and sulfonic acid moieties can be utilized to synthesize conjugates and hybrid materials. For example, the amino group, generated from the hydrolysis of the acetamido group, can be coupled to biomolecules such as peptides, proteins, or nucleic acids to create bioconjugates. These conjugates can be valuable tools for biological studies or for the development of targeted therapeutic agents.

Furthermore, the sulfonic acid group or its derivatives can be used to anchor the this compound moiety onto solid supports, such as polymers or inorganic materials like silica (B1680970) or gold nanoparticles. This immobilization can lead to the development of novel hybrid materials with applications in catalysis, sensing, or materials science. The quinoline ring system itself can participate in π-π stacking interactions, enabling the formation of supramolecular assemblies and functional materials.

| Functional Group | Conjugation/Hybridization Strategy | Potential Application |

| Amino Group | Amide bond formation with biomolecules | Bioconjugates for diagnostics or therapy |

| Sulfonic Acid Group | Ionic or covalent attachment to solid supports | Heterogeneous catalysts, sensors |

| Quinoline Ring | π-π stacking interactions | Supramolecular materials, organic electronics |

Analytical Methodologies for 8 Acetamidoquinoline 5 Sulfonic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation of complex mixtures. For a polar and ionizable compound like 8-Acetamidoquinoline-5-sulfonic acid, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly relevant.

HPLC is a premier technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most probable mode of separation, given the compound's aromatic nature and the presence of a polar sulfonic acid group.

Stationary Phase: A C18 (octadecylsilane) column is a common choice for the separation of aromatic sulfonic acids, providing a non-polar stationary phase for interaction with the quinoline (B57606) ring.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous phase is a critical parameter to control the ionization of the sulfonic acid group and achieve optimal retention and peak shape. An acidic mobile phase is often employed to suppress the ionization of the sulfonic acid, leading to better retention on a reversed-phase column. Ion-pairing reagents, such as tetrabutylammonium (B224687) salts, can also be added to the mobile phase to enhance the retention of the highly polar sulfonate group.

Detection: Ultraviolet (UV) detection is the most common method for the analysis of quinoline derivatives due to their strong chromophoric nature. The detection wavelength would be selected based on the UV spectrum of this compound, likely in the range of 230-280 nm.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds provide a strong basis for method development.

| Compound Type | Column | Mobile Phase | Detection |

|---|---|---|---|

| Naphthalene Sulfonic Acids | C18 | Acetonitrile/Water with Phosphoric Acid | UV at 270 nm |

| Aromatic Sulfonamides | C18 | Methanol/Aqueous Buffer (pH adjusted) | UV Detection |

TLC is a simple, cost-effective, and versatile separation technique that can be used for the qualitative analysis and purity assessment of this compound.

Stationary Phase: Silica (B1680970) gel plates are the most commonly used stationary phase for the separation of polar organic compounds. The polar silanol (B1196071) groups on the silica surface can interact with the polar functional groups of the analyte.

Mobile Phase: The choice of the mobile phase is crucial for achieving good separation. For a polar compound like this compound, a mixture of a polar organic solvent and a less polar solvent is typically used. A study on N-acyl aminonaphthalene disulphonic acid derivatives utilized a mobile phase of methanol-chloroform-ammonium hydroxide (B78521) (35:55:10, v/v/v), which could serve as a starting point for method development. nih.gov The presence of ammonia (B1221849) helps to improve the spot shape of acidic compounds.

Visualization: As this compound is likely a UV-active compound, it can be visualized under a UV lamp (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. Specific spray reagents can also be used for visualization. For instance, reagents that react with aromatic amines or sulfonic acids could be employed for enhanced detection.

| Stationary Phase | Potential Mobile Phase Systems | Visualization Method |

|---|---|---|

| Silica Gel G F254 | Methanol/Chloroform/Ammonium Hydroxide | UV light (254 nm) |

| Silica Gel | Ethyl Acetate (B1210297)/Hexane/Acetic Acid | Iodine Vapor |

Electrochemical Detection and Quantification Methods

Electrochemical methods offer high sensitivity and selectivity for the analysis of electroactive compounds. Quinoline derivatives are known to be electrochemically active, and thus, techniques like cyclic voltammetry and differential pulse voltammetry could be applied to the analysis of this compound.

The electrochemical behavior of quinoline derivatives is influenced by the substituents on the quinoline ring. The acetamido and sulfonic acid groups will affect the oxidation and reduction potentials of the molecule. While specific electrochemical studies on this compound are scarce, research on other quinoline derivatives indicates that they can be oxidized or reduced at various electrode surfaces, such as glassy carbon or carbon paste electrodes. The development of an electrochemical method would involve optimizing parameters such as the supporting electrolyte, pH, and scan rate to achieve a well-defined and reproducible signal for quantification.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods are widely used for the quantification of compounds that absorb or emit light.

UV-Vis Spectrophotometry: this compound, with its extended aromatic system, is expected to exhibit strong absorption in the UV-visible region. A simple and rapid spectrophotometric method could be developed by measuring the absorbance at its wavelength of maximum absorption (λmax). This method is particularly useful for the quantification of the pure compound or in simple matrices where there is no interference from other absorbing species. Derivative spectrophotometry could be employed to resolve overlapping spectra in more complex mixtures. nih.govajpaonline.commdpi.comasianjpr.comnih.gov

Fluorometry: Many quinoline derivatives are known to be fluorescent. If this compound exhibits native fluorescence, a highly sensitive and selective fluorometric assay could be developed. The method would involve determining the optimal excitation and emission wavelengths. The fluorescence intensity is often linearly proportional to the concentration of the analyte over a certain range, allowing for precise quantification. The fluorescence properties of structurally similar compounds, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), are well-studied and show strong fluorescence that is sensitive to the polarity of the environment. nih.govnih.govwikipedia.orgacs.org This suggests that this compound may also possess useful fluorescent properties for analytical applications.

| Technique | Anticipated Property | Potential Application |

|---|---|---|

| UV-Vis Spectrophotometry | Strong absorbance in the UV region | Direct quantification in pure samples or simple mixtures |

| Fluorometry | Potential for native fluorescence | Highly sensitive and selective quantification |

Environmental Fate and Abiotic/biotic Degradation Pathways of 8 Acetamidoquinoline 5 Sulfonic Acid

Photodegradation Mechanisms and Products

The photodegradation of 8-Acetamidoquinoline-5-sulfonic acid in the environment is anticipated to be a significant transformation pathway, particularly in sunlit surface waters. The quinoline (B57606) structure is susceptible to photochemical reactions. While direct photolysis of the parent compound can occur, the process can be significantly influenced by the presence of photosensitizers in the aquatic environment.

Studies on structurally similar compounds, such as 8-hydroxyquinoline-5-sulfonic acid, have shown that photosensitized reactions can occur in the presence of substances like methylene blue under visible light. This suggests that naturally occurring photosensitizers in the environment could facilitate the degradation of this compound. The proposed mechanism involves the absorption of light by the sensitizer, which then transfers energy to the quinoline derivative, leading to its photooxidation. The participation of singlet oxygen has been identified as a key factor in the photooxidation of 8-hydroxyquinoline-5-sulfonic acid, resulting in the formation of quinoline-5,8-quinone.

Furthermore, research on the photocatalytic degradation of quinoline itself indicates that reactive oxygen species play a crucial role. Superoxide radicals have been found to predominantly attack the pyridine (B92270) ring of the quinoline structure, while hydroxyl radicals tend to attack the benzene (B151609) ring. nih.gov This can lead to the formation of various intermediates, including aminobenzaldehydes and hydroxylated quinolines. nih.govnih.gov

Based on these analogous studies, the photodegradation of this compound could proceed through several pathways:

Photooxidation of the quinoline ring: This may lead to the formation of hydroxylated intermediates and eventual ring cleavage.

Transformation of the acetamido group: Photochemical reactions could potentially lead to the hydrolysis or transformation of the acetamido substituent.

Desulfonation: Although generally a stable group, under high-energy UV irradiation, the sulfonic acid group might be cleaved from the aromatic ring.

The specific photodegradation products of this compound have not been experimentally identified. However, based on the degradation pathways of related compounds, a plausible set of products could include hydroxylated derivatives, quinone-like structures, and compounds resulting from the cleavage of the quinoline ring.

Table 1: Plausible Photodegradation Mechanisms of this compound Based on Analogous Compounds

| Mechanism | Reactive Species | Potential Products | Reference Compound(s) |

| Photosensitized Oxidation | Singlet Oxygen | Hydroxylated derivatives, Quinone-like structures | 8-hydroxyquinoline-5-sulfonic acid |

| Photocatalytic Degradation | Superoxide Radicals, Hydroxyl Radicals | Ring-cleaved products, Hydroxylated quinolines | Quinoline nih.gov |

Biodegradation Pathways and Microbial Transformations

The biodegradation of this compound is expected to be carried out by various microorganisms capable of metabolizing aromatic compounds. The degradation process will likely involve the enzymatic transformation of the different functional groups of the molecule.

The quinoline ring is known to be biodegradable by several bacterial strains, including Pseudomonas and Rhodococcus species. nih.gov The microbial catabolism of quinoline typically begins with hydroxylation, leading to the formation of intermediates such as 2-oxo-1,2-dihydroquinoline. nih.gov Further degradation proceeds through ring cleavage, often yielding intermediates like 2,3-dihydroxyphenylpropionic acid. nih.gov The specific degradation pathway can vary between different microorganisms. nih.gov

The acetamido group can also be subject to microbial degradation. Enzymatic hydrolysis of the amide bond is a common metabolic reaction. This would lead to the formation of 8-aminoquinoline-5-sulfonic acid and acetic acid. The resulting aromatic amine could then be further degraded by microorganisms. Studies on the enzymatic degradation of sulfonated aromatic amines have shown that they can be removed through oxidative polymerization catalyzed by peroxidases. nih.gov

The sulfonic acid group is generally resistant to microbial attack. However, under certain conditions, desulfonation can occur, where microorganisms utilize the sulfonated aromatic compound as a source of sulfur.

Therefore, the plausible biodegradation pathways for this compound include:

Initial hydrolysis of the acetamido group: This would be followed by the degradation of the resulting 8-aminoquinoline-5-sulfonic acid.

Direct attack on the quinoline ring: Microorganisms may initiate degradation by hydroxylating the quinoline nucleus, leading to ring cleavage.

Desulfonation: This is likely to be a slower process and may only occur under specific nutrient limitations.

Table 2: Potential Microbial Degradation Pathways for this compound

| Initial Transformation | Key Enzymes | Intermediate Products | Degrading Microorganisms (Examples for related compounds) |

| Hydroxylation of Quinoline Ring | Dioxygenases, Monooxygenases | Hydroxylated quinolines, Ring-cleavage products | Pseudomonas fluorescens, Pseudomonas putida, Rhodococcus sp. nih.gov |

| Hydrolysis of Acetamido Group | Amidases | 8-Aminoquinoline-5-sulfonic acid, Acetic Acid | Various bacteria and fungi |

| Desulfonation | Sulfonatases | 8-Acetamidoquinoline | Various bacteria |

Hydrolytic Stability and Environmental Persistence

The hydrolytic stability of this compound will be determined by the susceptibility of its functional groups to hydrolysis under different environmental pH conditions.

The sulfonic acid group attached to the aromatic ring is known to be chemically stable and resistant to hydrolysis under typical environmental conditions. Sulfonated aromatic compounds are generally considered to be persistent in the environment unless they are degraded by biotic or abiotic processes. nih.govnih.gov

The acetamido group, on the other hand, is an amide linkage and can undergo hydrolysis, particularly under acidic or alkaline conditions. The rate of hydrolysis will be dependent on the pH and temperature of the surrounding environment. In neutral environmental waters, the hydrolysis of the acetamido group is expected to be slow. However, in more acidic or alkaline industrial wastewaters, the rate of hydrolysis could be significantly higher.

Sorption and Mobility in Various Environmental Compartments

The sorption and mobility of this compound in the environment will be largely dictated by its physicochemical properties, particularly its ionic nature, and the characteristics of the environmental matrices such as soil and sediment.

As a sulfonated compound, this compound is expected to be highly water-soluble and exist predominantly as an anion in most environmental compartments. This high water solubility suggests that it will have a low tendency to partition into organic matter in soil and sediment.

The mobility of ionizable organic compounds in soil is complex and is influenced by factors such as soil pH, organic carbon content, and clay mineralogy. nih.gov For anionic compounds, electrostatic repulsion with negatively charged soil surfaces (clay and organic matter) can lead to increased mobility in the aqueous phase.

Studies on the sorption of quinoline compounds have shown that their behavior is influenced by pH. unl.edu While the parent quinoline can be sorbed through cation exchange in its protonated form, the anionic nature of this compound would likely lead to different sorption behavior. It is expected that the sorption of this compound to soil and sediment will be relatively low, resulting in high mobility in aquatic systems and the potential for leaching through the soil profile into groundwater. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. chemsafetypro.comecetoc.org Although no experimental Koc value is available for this compound, its high water solubility and anionic character suggest that it would have a low Koc value, indicating high mobility.

Table 3: Predicted Environmental Mobility of this compound

| Environmental Compartment | Predicted Mobility | Key Influencing Factors |

| Soil | High | High water solubility, Anionic nature leading to electrostatic repulsion from negatively charged soil particles. |

| Sediment | Moderate to High | Similar to soil, with potential for some interaction with organic matter. |

| Surface Water | High | High water solubility and low volatility. |

| Groundwater | High | Potential for leaching from soil due to high mobility. |

Research Findings on this compound Remain Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research detailing the potential biological and biomedical applications of this compound has been identified. The inquiry, which focused on the compound's interaction with biomolecules, its role in probe development, its application in biosensors and bioimaging, and its enzyme modulating activities, yielded no publicly available studies.

The investigation sought to uncover research pertaining to the following areas:

Potential Biological and Biomedical Research Applications of 8 Acetamidoquinoline 5 Sulfonic Acid

Investigation of Enzyme Modulating Activities:No studies were found that investigated the inhibitory or activatory effects of 8-Acetamidoquinoline-5-sulfonic acid on any enzyme.

While research exists for structurally related compounds, such as 8-hydroxyquinoline-5-sulfonic acid, the specific biological and biomedical properties of the acetamido-derivative remain uncharacterized in the accessible scientific literature. Therefore, it is not possible to provide an article based on the requested outline and content inclusions at this time.

Q & A

Q. What are the standard synthetic routes for 8-Acetamidoquinoline-5-sulfonic acid, and how are purity and yield optimized?

The synthesis typically involves multi-step reactions, including sulfonation, acetylation, and functional group modifications. For example, sulfonic acid groups are introduced via sulfonation of the quinoline backbone under controlled acidic conditions. Purity optimization often requires chromatographic techniques (e.g., HPLC) or recrystallization, while yield improvements depend on reaction stoichiometry, temperature, and catalyst selection. Contaminants like unreacted intermediates or byproducts (e.g., desulfonated derivatives) must be rigorously monitored using spectroscopic methods .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming the positions of the acetamido and sulfonic acid groups on the quinoline ring. Infrared (IR) spectroscopy identifies functional groups (e.g., -SO3H stretching at ~1050 cm⁻¹). Mass spectrometry validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For metal-complexation studies, UV-Vis spectrophotometry is used to monitor absorption shifts .

Q. How does the sulfonic acid group influence the compound’s solubility and reactivity in aqueous media?

The sulfonic acid group (-SO3H) enhances water solubility due to its strong hydrophilicity and ionization in aqueous solutions. This property facilitates its use in biological assays and metal-complexation studies. Reactivity is modulated by the electron-withdrawing effect of the sulfonic acid group, which can stabilize intermediates in substitution or oxidation reactions. However, this group may also reduce nucleophilic activity at adjacent positions .

Advanced Research Questions

Q. How can contradictory data on pH-dependent metal-complexation behavior be resolved?

Discrepancies in metal-binding affinity across studies often arise from variations in pH, ionic strength, or competing ligands. To resolve these, researchers should:

- Conduct controlled experiments using buffer systems with precise pH calibration.

- Validate results with multiple analytical methods (e.g., spectrophotometry, potentiometric titrations).

- Compare data with computational models (e.g., density functional theory) to predict binding constants under different conditions .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Systematic SAR (Structure-Activity Relationship) studies are essential. For example:

- Replacing the acetamido group with bulkier substituents (e.g., benzamide) may enhance receptor binding.

- Introducing electron-donating groups at the quinoline 6-position could improve metabolic stability.

- Comparative studies with analogs lacking the sulfonic acid group (e.g., 8-Aminoquinoline derivatives) help identify critical functional groups for activity .

Q. How can computational modeling enhance understanding of its interaction with biological targets?

Molecular docking simulations predict binding modes with enzymes or receptors (e.g., metalloproteases). Quantum mechanical calculations assess electronic effects of substituents on reactivity. Machine learning models trained on bioassay data can prioritize derivatives for synthesis. These approaches must be validated with experimental IC50 values and crystallographic data .

Q. What methodological rigor is required when analyzing conflicting data in lanthanide-complexation studies?

- Standardize measurement conditions (e.g., temperature, buffer composition).

- Use internal standards (e.g., EDTA) to calibrate spectrophotometric assays.

- Cross-validate results with independent techniques like ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or X-ray crystallography .

Methodological Resources

- Synthesis Optimization : Refer to multi-step protocols with purity thresholds >98% .

- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to assess reproducibility .

- Computational Tools : Open-source software like AutoDock for docking studies or Gaussian for electronic structure analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.